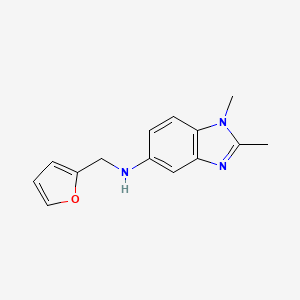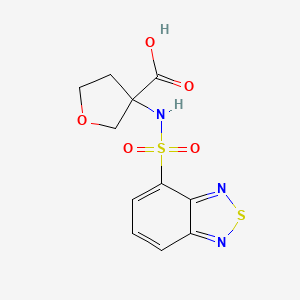![molecular formula C12H18N4 B7595436 3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole](/img/structure/B7595436.png)
3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole, also known as DMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMP is a pyrazole derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the production of pro-inflammatory cytokines. In addition, this compound has been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including its ability to inhibit the production of pro-inflammatory cytokines, reduce the activation of microglia, and inhibit the growth of cancer cells. In addition, this compound has been found to have a protective effect on neurons, potentially making it a useful treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines, making it a useful tool for studying the role of inflammation in various biological processes. In addition, this compound has been found to have a protective effect on neurons, making it a useful tool for studying neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
Zukünftige Richtungen
There are several future directions for research on 3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole, including its potential use as a treatment for neurodegenerative diseases, its potential use as a chemotherapeutic agent, and its potential use in the treatment of inflammatory diseases. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole can be synthesized using a variety of methods, including the reaction of 3,5-dimethylpyrazole with 1-(2-bromo-2-propyl)pyrazole in the presence of a palladium catalyst. Other methods include the reaction of 3,5-dimethylpyrazole with 1-(2-chloroethyl)pyrazole or 1-(2-bromoethyl)pyrazole in the presence of a base.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole has been found to have a range of potential therapeutic applications, including its use as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for cancer. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of microglia, which play a role in neuroinflammation. In addition, this compound has been found to have a protective effect on neurons, potentially making it a useful treatment for neurodegenerative diseases. Finally, this compound has been found to inhibit the growth of cancer cells, making it a potential chemotherapeutic agent.
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-9(2)15-6-5-12(14-15)8-16-11(4)7-10(3)13-16/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYAKMCYSVXUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=NN(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)
![1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B7595375.png)
![2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)


![N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)

![3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595423.png)


![3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595450.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595458.png)
![N-[(1-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7595464.png)
![N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline](/img/structure/B7595472.png)